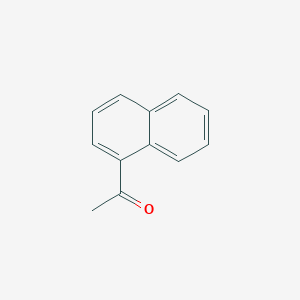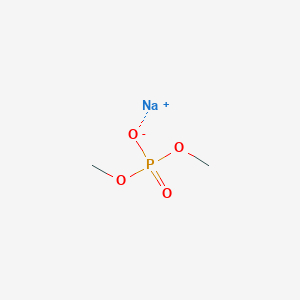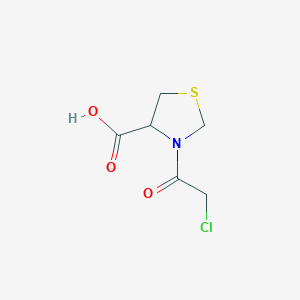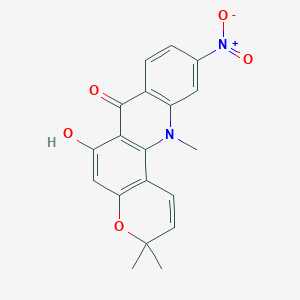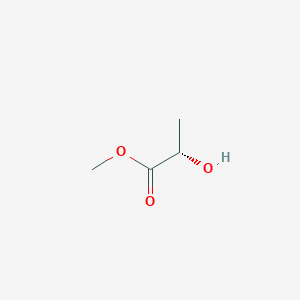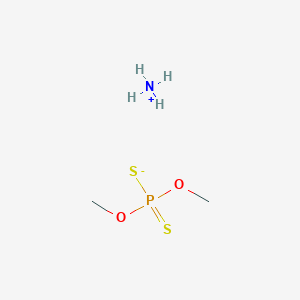
Ammonium O,O-dimethyl dithiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium O,O-dimethyl dithiophosphate is a chemical compound with the molecular formula C2H10NO2PS2. It is commonly used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides and other agrochemicals . The compound is known for its distinctive properties, such as its ability to form complexes with metal ions, making it useful in coordination chemistry and analytical chemistry .
准备方法
Ammonium O,O-dimethyl dithiophosphate can be synthesized through the alkylation of thiophosphoric acid. One common method involves the reaction of dimethyl phosphorodithioate with ammonia . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous reactors to maintain consistent reaction conditions and optimize yield.
化学反应分析
Ammonium O,O-dimethyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dithiophosphate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ammonium O,O-dimethyl dithiophosphate has several scientific research applications:
Medicine: Research into its potential use in drug delivery systems and as a precursor for the synthesis of bioactive organophosphorus compounds is ongoing.
作用机制
The mechanism of action of ammonium O,O-dimethyl dithiophosphate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as metal ion extraction and catalysis. The compound interacts with metal ions through its dithiophosphate group, forming coordination bonds that stabilize the metal ion in a specific oxidation state . This interaction is crucial in processes like metal ion quantification and catalysis.
相似化合物的比较
Ammonium O,O-dimethyl dithiophosphate can be compared with other similar compounds, such as:
Ammonium O,O-diethyl dithiophosphate: This compound has ethyl groups instead of methyl groups, leading to differences in solubility and reactivity.
Dimethyl dithiophosphoric acid: The acid form of the compound, which lacks the ammonium cation, has different chemical properties and applications.
Zinc dithiophosphate: A metal complex of dithiophosphate, used primarily as an anti-wear additive in lubricants. The uniqueness of this compound lies in its specific reactivity and applications in coordination chemistry and agrochemical synthesis.
属性
CAS 编号 |
1066-97-3 |
|---|---|
分子式 |
C2H10NO2PS2 |
分子量 |
175.22 g/mol |
IUPAC 名称 |
azane;dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3 |
InChI 键 |
PPGORMGERPBFTJ-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)[S-].[NH4+] |
规范 SMILES |
COP(=S)(OC)S.N |
Key on ui other cas no. |
1066-97-3 |
Pictograms |
Irritant |
相关CAS编号 |
756-80-9 (Parent) |
同义词 |
Phosphorodithioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium Methyl Phosphorodithioate; Ammonium O,O-Dimethyl Dithiophosphate; Ammonium O,O’-Dimethyl Phosphorodithioate; Ammonium Dimethyldithiophosphate; O,O-Dimethyldithiophosphoric Acid Ammoniu |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


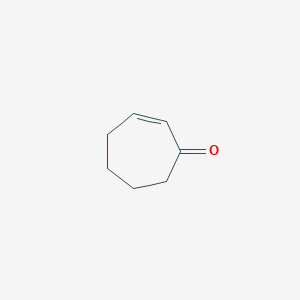
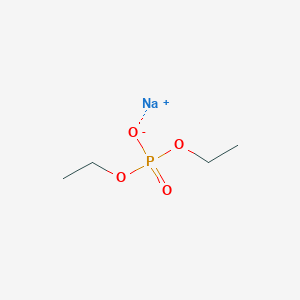
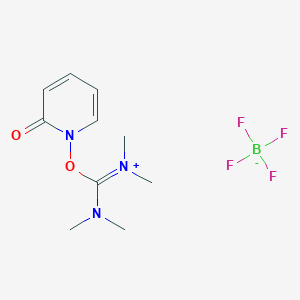

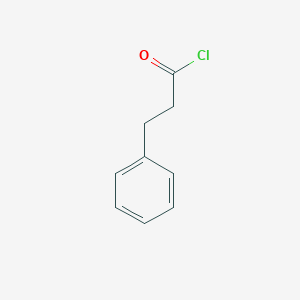
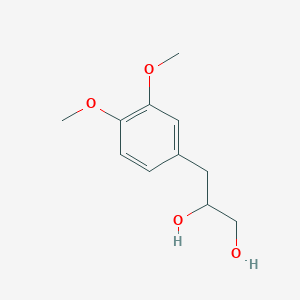
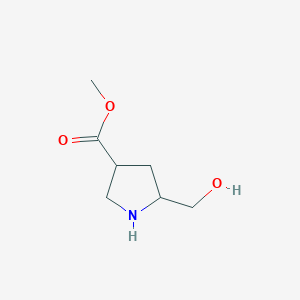
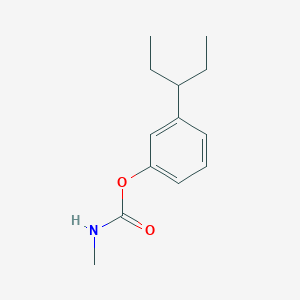
![ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)-](/img/structure/B143364.png)
